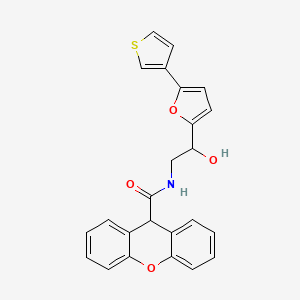![molecular formula C17H20N4O2 B2486379 (6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034401-00-6](/img/structure/B2486379.png)
(6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic compound that boasts a variety of applications across multiple scientific fields. Its unique structure, which features both a pyridine ring and a dihydropyrazolopyrazine ring, allows it to participate in a wide array of chemical reactions and make a significant impact in the areas of chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves several steps, including:
Formation of the Pyridine Ring: : A starting material such as 3-hydroxypyridine undergoes a reaction with cyclopentanol in the presence of a strong acid catalyst to form the cyclopentyloxy-substituted pyridine.
Formation of the Dihydropyrazolopyrazine Ring: : This involves a condensation reaction between a hydrazine derivative and a suitable diketone, forming the dihydropyrazolopyrazine scaffold.
Coupling Reaction: : The final step involves coupling the two parts together using a suitable coupling agent like carbonyl chloride under appropriate conditions to form the methanone linkage.
Industrial Production Methods
In industrial settings, the synthesis is often streamlined for efficiency and cost-effectiveness. This involves optimizing the reaction conditions such as temperature, pressure, solvent choice, and the use of catalysts to maximize yield and minimize waste. High-throughput screening and continuous flow techniques may be employed to further enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylate derivatives.
Reduction: : Reduction reactions can be performed on the pyridine ring to form more saturated derivatives.
Substitution: : The pyridine and dihydropyrazolopyrazine rings allow for various substitution reactions, which can be facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions Used
Oxidation: : Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical setup for reduction reactions.
Substitution: : Halogenating agents, organometallic reagents, and strong acids or bases are often employed depending on the desired substitution pattern.
Major Products Formed
Oxidation Products: : Carboxylated derivatives.
Reduction Products: : More saturated derivatives of the original compound.
Substitution Products: : Various substituted pyridines and dihydropyrazolopyrazines with potential functional groups added.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to act as a building block in the design of new materials with specific properties.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound’s structure-activity relationship is explored to design drugs that can target specific enzymes, receptors, or other molecular targets.
Industry
In the industrial sector, the compound is used in the synthesis of specialized chemicals, agrochemicals, and polymers. Its reactivity and structural attributes make it a valuable component in the development of new materials.
Wirkmechanismus
The mechanism by which (6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone exerts its effects is closely tied to its ability to interact with molecular targets such as enzymes and receptors. Its unique structure allows it to bind to active sites, either inhibiting or activating the target molecules. This interaction can trigger various biological pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
Similar compounds include other substituted pyridines and dihydropyrazolopyrazines, such as:
(2-(Cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
(6-(Cyclopentyloxy)pyridin-4-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
These compounds share structural similarities but differ in the position of substitution or the nature of the substituents. The unique combination of the cyclopentyloxy group on the pyridine ring and the dihydropyrazolopyrazine ring in (6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone sets it apart, contributing to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(20-9-10-21-14(12-20)7-8-19-21)13-5-6-16(18-11-13)23-15-3-1-2-4-15/h5-8,11,15H,1-4,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPCVCLWSMYGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCN4C(=CC=N4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetamide](/img/structure/B2486296.png)
![Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B2486297.png)
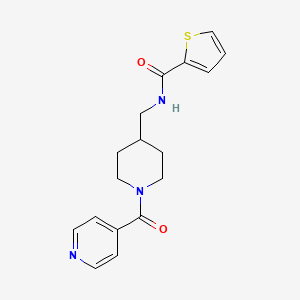
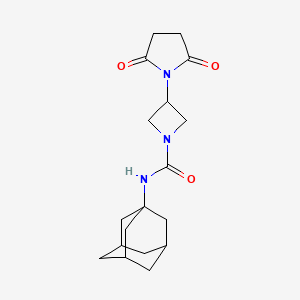
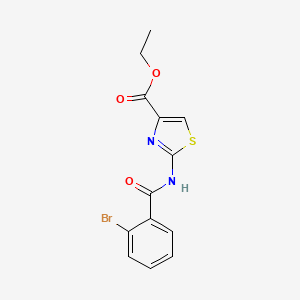
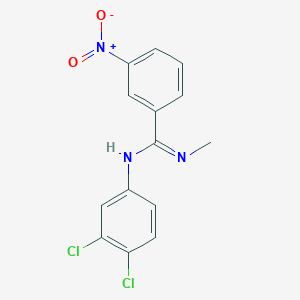
![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2486302.png)
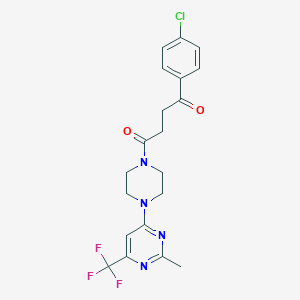
![1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2486306.png)
![(2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide](/img/structure/B2486313.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)
